Enantiomeric Purity and Chiral Resolution – Racemic vs. Single Enantiomer Procurement
Unlike the achiral 4‑phenylpiperazine acetic acid, 2-(3-phenylpiperazin-1-yl)acetic acid possesses a stereogenic center at the 3‑position. Suppliers provide the compound as a racemic mixture (CAS 1060813-68-4) and as isolated (R)‑ (CAS 1240582-42-6) and (S)‑ (CAS 1240590-15-1) enantiomers, each with a minimum purity specification of 98% and enantiomeric excess typically ≥95% . For the 4‑phenyl analog, no chiral resolution options exist, rendering enantioselective campaigns infeasible.
| Evidence Dimension | Enantiomeric purity and chiral availability |
|---|---|
| Target Compound Data | Racemate: CAS 1060813-68-4, 98% purity; (R): CAS 1240582-42-6, 98% purity, ≥95% ee; (S): CAS 1240590-15-1, 98% purity, ≥95% ee |
| Comparator Or Baseline | 2-(4-Phenylpiperazin-1-yl)acetic acid: achiral, single product only, purity ~95–98% depending on supplier |
| Quantified Difference | At least 2 additional enantiopure forms available vs. 0 for the 4‑phenyl comparator |
| Conditions | Commercial supplier specifications (Bidepharm, Synblock) |
Why This Matters
Enantiopure forms are essential for probing stereospecific target engagement and for meeting regulatory requirements in lead optimization.
